(2S)-N-cyclobutylpiperidine-2-carboxamide
Overview
Description
(2S)-N-cyclobutylpiperidine-2-carboxamide, also known as CBPC, is a cyclic amide compound that has recently been studied for its potential applications in science and medicine. It is a chiral compound with a cyclobutyl ring structure, which has been found to possess several interesting properties. This molecule has been studied for its use in the synthesis of various compounds, its potential as a drug target, and its potential as a therapeutic agent.
Scientific Research Applications
Gastrointestinal Safety of COX-2 Inhibitors
A systematic review highlighted the upper gastrointestinal safety of COX-2 inhibitors compared to nonselective NSAIDs, showing fewer ulcer complications and GI symptoms (Rostom et al., 2007). This research could be relevant if "(2S)-N-cyclobutylpiperidine-2-carboxamide" is structurally similar or has similar pharmacological properties to COX-2 inhibitors.
Antitumor Agents
Research on naphthalimides, including carboxamide derivatives, has explored their DNA binding affinity and antitumor properties (Chen, Xu, & Qian, 2018). If "(2S)-N-cyclobutylpiperidine-2-carboxamide" shares functional groups or mechanisms of action with naphthalimides, this research could offer insights into its potential antitumor applications.
Acrylamide Research
Studies on acrylamide, a carboxamide, have focused on its formation in foods and its potential health impacts (Taeymans et al., 2004). Although not directly related, understanding the properties and reactions of acrylamide could provide a foundational understanding of carboxamides in a broader sense.
AMPK Activation
AICAr, an AMPK activator with both AMPK-dependent and independent effects, has been studied for its impact on metabolism, exercise, and cancer (Visnjic et al., 2021). If "(2S)-N-cyclobutylpiperidine-2-carboxamide" influences AMPK pathways, this research could be relevant.
properties
IUPAC Name |
(2S)-N-cyclobutylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-8-4-3-5-8)9-6-1-2-7-11-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVREDIUQYKSF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-cyclobutylpiperidine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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